molecular formula C19H19N3O2 B14951999 N-(1-benzyl-1H-pyrazol-4-yl)-4-ethoxybenzamide

N-(1-benzyl-1H-pyrazol-4-yl)-4-ethoxybenzamide

Cat. No.: B14951999
M. Wt: 321.4 g/mol
InChI Key: LAGOWGYRBOSVGI-UHFFFAOYSA-N
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Description

N-(1-benzyl-1H-pyrazol-4-yl)-4-ethoxybenzamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the pyrazole ring and an ethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-1H-pyrazol-4-yl)-4-ethoxybenzamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Benzylation: The nitrogen atom of the pyrazole ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Amidation: The final step involves the reaction of the benzylated pyrazole with 4-ethoxybenzoyl chloride in the presence of a base like triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-1H-pyrazol-4-yl)-4-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl group or the ethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for halogenation reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

N-(1-benzyl-1H-pyrazol-4-yl)-4-ethoxybenzamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-pyrazol-4-yl)-4-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzyl-1H-pyrazol-4-yl)-1-adamantanecarboxamide
  • N-(1-benzyl-1H-pyrazol-4-yl)-L-isoleucinamide
  • (1-benzyl-1H-pyrazol-4-yl)-N-methylmethanaminium

Uniqueness

N-(1-benzyl-1H-pyrazol-4-yl)-4-ethoxybenzamide is unique due to its specific combination of a benzyl group and an ethoxybenzamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar pyrazole derivatives.

Properties

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

N-(1-benzylpyrazol-4-yl)-4-ethoxybenzamide

InChI

InChI=1S/C19H19N3O2/c1-2-24-18-10-8-16(9-11-18)19(23)21-17-12-20-22(14-17)13-15-6-4-3-5-7-15/h3-12,14H,2,13H2,1H3,(H,21,23)

InChI Key

LAGOWGYRBOSVGI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CN(N=C2)CC3=CC=CC=C3

Origin of Product

United States

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